1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one
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Overview
Description
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Preparation Methods
The synthesis of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE typically involves a multi-step process. One common method includes the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents to form the pyrrolopyrazine core Industrial production methods often employ metal-free reactions and one-pot cascade processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the butynone moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or rhodium complexes, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in the regulation of various cellular processes . This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the desired therapeutic effects, such as the inhibition of tumor growth .
Comparison with Similar Compounds
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE is unique compared to other pyrrolopyrazine derivatives due to its specific structural features and biological activities. Similar compounds include:
1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Known for its antimicrobial properties.
1,5-Diaryl-1,10b-dihydropyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]ethanones: Exhibits antitumor and antiviral activities.
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Studied for their cytotoxic effects against various cancer cell lines.
These compounds share a similar pyrrolopyrazine core but differ in their substituents and specific biological activities, highlighting the versatility and potential of this class of compounds .
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)but-2-yn-1-one |
InChI |
InChI=1S/C17H16N2O/c1-2-7-16(20)19-13-12-18-11-6-10-15(18)17(19)14-8-4-3-5-9-14/h3-6,8-11,17H,12-13H2,1H3 |
InChI Key |
RZNPRWNIOBSNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
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